5-Phenyl-1,3-oxazole-4-carboxamide (CAS 254749-37-6) is a highly versatile heterocyclic building block characterized by a 5-phenyl-substituted oxazole ring and a primary carboxamide at the 4-position. In pharmaceutical procurement and medicinal chemistry, it is primarily sourced as a pre-assembled pharmacophore for synthesizing selective kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists. Its core value proposition lies in its precise steric and electronic profile; the unsubstituted 2-position and the fully aromatic 5-phenyl group are critical for high-affinity target binding in downstream drug candidates [1]. Procuring this specific, pre-formed scaffold allows manufacturers to bypass complex, low-yielding de novo oxazole cyclization steps, directly enabling high-efficiency late-stage amide coupling workflows [2].
Substituting this specific compound with closely related analogs, such as 2-methyl-substituted oxazoles or aliphatic 5-substituted variants (e.g., cyclohexyl or benzyl groups), fundamentally alters the steric profile and downstream efficacy of the resulting molecules. For instance, introducing a methyl group at the 2-position creates severe steric clashes in receptor binding pockets, rendering the resulting derivatives poorly tolerated by targets like the Orexin-2 receptor [1]. Similarly, replacing the 5-phenyl group with non-aromatic rings drastically reduces target kinase affinity, often by an order of magnitude or more [2]. Furthermore, attempting to build the 5-phenyl-oxazole core de novo during late-stage synthesis rather than procuring the pre-formed building block often results in abysmal yields (e.g., <10%) due to protecting group instability [3].
In the development of selective orexin-2 receptor antagonists (2-SORA), the substitution pattern of the oxazole core is strictly constrained. Structure-activity relationship (SAR) studies demonstrate that while the 5-phenyl-oxazole-4-carboxamide core maintains high target potency and microsomal stability, the introduction of a 2-methyl substituent (as in 2-methyl-5-phenyl-1,3-oxazole-4-carboxamide) is poorly tolerated by the OX2R binding pocket due to steric hindrance [1].
| Evidence Dimension | Receptor binding tolerance (OX2R) |
| Target Compound Data | 5-phenyl-1,3-oxazole-4-carboxamide core (High potency maintained) |
| Comparator Or Baseline | 2-methyl-5-phenyl-1,3-oxazole-4-carboxamide (Poorly tolerated / loss of potency) |
| Quantified Difference | Critical loss of binding affinity with 2-methyl substitution |
| Conditions | In vitro OX2R binding assay for 2-SORA derivatives |
Buyers synthesizing OX2R antagonists must prioritize the unsubstituted 2-position of this specific scaffold to ensure downstream drug candidates retain target affinity.
The presence of the fully aromatic 5-phenyl group is a critical determinant of kinase inhibition potency. When evaluating aminopyrazole inhibitors against Trypanosoma brucei Glycogen Synthase Kinase 3 (TbGSK3), derivatives built on the 5-phenyl-oxazole-4-carboxamide scaffold exhibited an average 20-fold improvement in inhibition potency compared to analogs utilizing saturated six-membered rings (e.g., cyclohexyl) or benzyl groups at the 5-position [1].
| Evidence Dimension | Target kinase inhibition potency (TbGSK3) |
| Target Compound Data | 5-phenyl substituted oxazole core (High potency, <1 μM) |
| Comparator Or Baseline | Saturated six-membered ring or benzyl analogs |
| Quantified Difference | 20-fold average improvement in inhibition potency |
| Conditions | In vitro TbGSK3 enzyme activity assay |
Procurement of the 5-phenyl variant is directly linked to an order-of-magnitude leap in downstream biological efficacy compared to aliphatic or benzyl substitutes.
Utilizing the pre-formed 5-phenyl-oxazole-4-carboxamide architecture (or its direct carboxylic acid precursor) is crucial for acceptable yields in complex heterocyclic synthesis. When synthesizing SGK1 inhibitors, direct amide coupling of the pre-formed 5-phenyl-oxazole core using BOP and DIPEA achieved final-step yields of 35–42%. In contrast, alternative strategies relying on protecting groups or weaker coupling agents (like CDI) led to protecting group instability and drastically reduced overall yields to as low as 3–12% [1].
| Evidence Dimension | Final-step synthetic yield |
| Target Compound Data | Direct coupling using pre-formed 5-phenyl-oxazole core (35-42% yield) |
| Comparator Or Baseline | Alternative protecting-group-dependent synthesis or CDI coupling (3-12% yield) |
| Quantified Difference | ~3 to 10-fold increase in final step yield |
| Conditions | Late-stage amide bond formation in SGK1 inhibitor synthesis |
Procuring the intact 5-phenyl-oxazole-4-carboxamide building block bypasses low-yielding de novo cyclization steps, significantly reducing manufacturing costs and material waste.
Based on its optimal steric profile that avoids binding pocket clashes, 5-Phenyl-1,3-oxazole-4-carboxamide is the preferred building block for synthesizing pyrazole-based 2-SORAs targeting insomnia and major depressive disorders [1].
Due to the 20-fold potency advantage conferred by the 5-phenyl moiety over aliphatic analogs, this compound is the recommended core scaffold for developing selective inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 [2].
The compound's compatibility with high-yield late-stage BOP coupling makes it a highly suitable precursor for the scalable synthesis of brain-permeable SGK1 inhibitors aimed at neurodegenerative diseases, avoiding the low yields associated with alternative cyclization routes [3].